Calcon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcon is a biochemical indicator of calcium.

Mécanisme D'action

Target of Action

Calcon, also known as Mordant Black 17, is primarily used as a biochemical indicator . It is employed to identify nitrite ions present in aqueous solutions .

Mode of Action

This compound’s mode of action involves its interaction with calcium ions . It is known to neutralize gastric acid rapidly and effectively. It may adversely activate ca dependent processes, leading to secretion of gastric and hydrochloric acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to calcium signal transduction . This process involves the interactions between calcium ions and numerous proteins to mediate communication between cells. Calmodulin, a calcium-modulated protein, plays a vital role in this process .

Result of Action

The result of this compound’s action is the identification of nitrite ions in aqueous solutions . It also serves as an optical sensor for gauging acidic substances within water . In the field of wastewater treatment, this compound aids in the elimination of nitrate and nitrite ions .

Action Environment

The action environment of this compound is typically aqueous solutions where it functions as a dye to identify nitrite ions . Environmental factors such as pH and the presence of other ions could potentially influence this compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Calcon interacts with various biomolecules, particularly in the context of calcium estimation. It is used in conjunction with Ethylenediaminetetraacetic acid (EDTA) and a commercial photoelectric titrimeter . The nature of these interactions involves the binding of this compound to calcium, facilitating its detection and quantification .

Cellular Effects

The effects of this compound on cells are primarily related to its role in calcium detection. Calcium is a vital element involved in numerous cellular processes, including muscle contraction, nerve excitability, and enzyme reactions . By facilitating the measurement of calcium, this compound indirectly influences these cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with calcium. This binding allows for the detection and quantification of calcium, providing insights into calcium-dependent processes at the molecular level .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to calcium metabolism. By facilitating the detection of calcium, it indirectly interacts with enzymes and cofactors involved in calcium-dependent processes .

Analyse Des Réactions Chimiques

Complexometric Titration with EDTA

Calcon serves as a selective indicator for calcium (Ca²⁺) and magnesium (Mg²⁺) detection in EDTA titrations. Its reactivity involves sequential coordination and displacement:

- Coordination with Ca²⁺/Mg²⁺ : this compound forms a pink-red complex with Ca²⁺ or Mg²⁺ in alkaline conditions (pH 12–14). The binding occurs via deprotonated hydroxyl and carboxylic acid groups .

- Displacement by EDTA : EDTA displaces this compound from the metal complex due to its higher stability constant, reverting the solution to this compound’s free blue form .

Reaction equation :Ca PR+EDTA4−→PR+[Ca EDTA]2−

| Parameter | Value/Description | Source |

|---|---|---|

| pH range for titration | 12–14 (adjusted with NaOH/KOH) | |

| Color transition | Pink/red → Blue | |

| Stability constant (log K) | Ca-PR: ~5.0; Ca-EDTA: ~10.7 |

Degradation Reactions

This compound undergoes redox-driven degradation under specific conditions:

- Ascorbic acid-mediated degradation : In aqueous solutions with excess ascorbic acid (AA), this compound’s azo bond (N=N) breaks via radical intermediates (e.g., surface-bound silyloxy radicals) . Steps include:

| Degradation Parameter | Observation | Source |

|---|---|---|

| Rate constant (20°C) | 0.036 h⁻¹ (pseudo first-order) | |

| Major intermediates | 1,2-Diphenylhydrazine, oxidized AA products | |

| Role of H₂O₂ | Accelerates radical formation |

pH-Dependent Reactivity

This compound’s behavior varies significantly with pH:

- Alkaline conditions (pH > 12) : Stable coordination with Ca²⁺; Mg²⁺ precipitates as Mg(OH)₂, preventing interference .

- Acidic conditions : Protonation of hydroxyl and sulfonate groups reduces metal-binding capacity .

| pH | Solubility (g/L) | Dominant Form | Reactivity with Ca²⁺ |

|---|---|---|---|

| 9.4 | 20 | Partially ionized | Weak |

| 12–14 | >20 | Fully deprotonated | Strong |

Interference Studies

This compound’s specificity for Ca²⁺/Mg²⁺ is compromised by other metal ions:

- Competing ions : Cu²⁺, Fe³⁺, Co²⁺, and Mn²⁺ form stable complexes with EDTA or this compound, causing endpoint obscuration .

- Mitigation : Masking agents like cyanide or triethanolamine are used to sequester interferents .

| Metal Ion | Log K (with EDTA) | Interference Severity |

|---|---|---|

| Ca²⁺ | 10.7 | N/A |

| Fe³⁺ | 25.1 | High |

| Cu²⁺ | 18.8 | Moderate |

Redox Reactions

As an azo dye, this compound participates in characteristic redox processes:

Propriétés

Numéro CAS |

2538-85-4 |

|---|---|

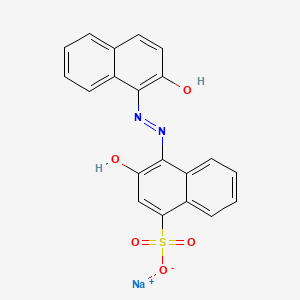

Formule moléculaire |

C20H14N2NaO5S |

Poids moléculaire |

417.4 g/mol |

Nom IUPAC |

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27); |

Clé InChI |

DUAOEJHKAFVBAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Calcon; NSC-47714; NSC 47714; NSC47714. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.